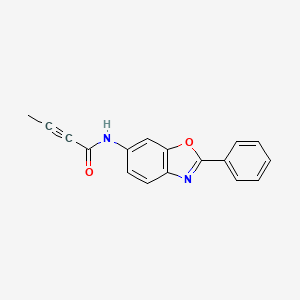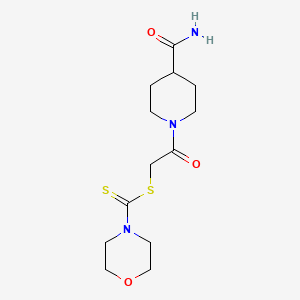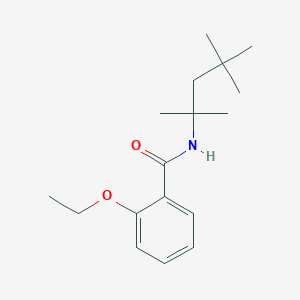![molecular formula C19H21ClN6O3 B11036538 4-amino-N-(5-chloro-2-methylphenyl)-2-(morpholin-4-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11036538.png)
4-amino-N-(5-chloro-2-methylphenyl)-2-(morpholin-4-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-N~5~-(5-CHLORO-2-METHYLPHENYL)-2-MORPHOLINO-7-OXO-5,6,7,8-TETRAHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a pyrido[2,3-d]pyrimidine core, a morpholino group, and a chlorinated phenyl ring. Its unique chemical configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-AMINO-N~5~-(5-CHLORO-2-METHYLPHENYL)-2-MORPHOLINO-7-OXO-5,6,7,8-TETRAHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholino Group: This is typically achieved through nucleophilic substitution reactions.
Chlorination of the Phenyl Ring: This step often involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Final Assembly: The final step involves coupling the chlorinated phenyl ring with the pyrido[2,3-d]pyrimidine core under controlled conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow systems to ensure consistency and scalability.
Chemical Reactions Analysis
4-AMINO-N~5~-(5-CHLORO-2-METHYLPHENYL)-2-MORPHOLINO-7-OXO-5,6,7,8-TETRAHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield its constituent fragments.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
4-AMINO-N~5~-(5-CHLORO-2-METHYLPHENYL)-2-MORPHOLINO-7-OXO-5,6,7,8-TETRAHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-AMINO-N~5~-(5-CHLORO-2-METHYLPHENYL)-2-MORPHOLINO-7-OXO-5,6,7,8-TETRAHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells.
Comparison with Similar Compounds
When compared to similar compounds, 4-AMINO-N~5~-(5-CHLORO-2-METHYLPHENYL)-2-MORPHOLINO-7-OXO-5,6,7,8-TETRAHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE stands out due to its unique structural features and diverse range of applications. Similar compounds include:
2-AMINO-N-(2-CHLORO-6-METHYLPHENYL)THIAZOLE-5-CARBOXAMIDE: This compound shares a similar chlorinated phenyl ring but differs in its core structure.
2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE: This compound has a simpler structure and is used as an intermediate in the synthesis of more complex molecules.
The uniqueness of 4-AMINO-N~5~-(5-CHLORO-2-METHYLPHENYL)-2-MORPHOLINO-7-OXO-5,6,7,8-TETRAHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE lies in its combination of functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C19H21ClN6O3 |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
4-amino-N-(5-chloro-2-methylphenyl)-2-morpholin-4-yl-7-oxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H21ClN6O3/c1-10-2-3-11(20)8-13(10)22-18(28)12-9-14(27)23-17-15(12)16(21)24-19(25-17)26-4-6-29-7-5-26/h2-3,8,12H,4-7,9H2,1H3,(H,22,28)(H3,21,23,24,25,27) |
InChI Key |
RNSRJBTVEMIQKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)NC3=NC(=NC(=C23)N)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[4-(4-Fluorophenyl)-1,3-thiazol-2-YL]hydrazono}-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11036459.png)

![4-(2-chlorophenyl)-2-oxo-2H-benzo[h]chromene-3-carbonitrile](/img/structure/B11036476.png)



![6-(4-methoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B11036502.png)
![4-Hydroxy-5-[3-(4-methoxyphenyl)-5-methyl-1-phenyl-1h-pyrazol-4-yl]benzene-1,2-dicarbonitrile](/img/structure/B11036508.png)
![dimethyl 2-{1-[(3-chlorophenyl)carbamoyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11036511.png)
![N,N-dibenzyl-1-(4-chlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methanamine](/img/structure/B11036513.png)
![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B11036517.png)
![6-(3,4-dimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B11036528.png)


